(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 173989-75-8
VCID: VC7132865
InChI: InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m0/s1
SMILES: CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O
Molecular Formula: C13H13NO2
Molecular Weight: 215.252

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 173989-75-8

Cat. No.: VC7132865

Molecular Formula: C13H13NO2

Molecular Weight: 215.252

* For research use only. Not for human or veterinary use.

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid - 173989-75-8

Specification

CAS No. 173989-75-8
Molecular Formula C13H13NO2
Molecular Weight 215.252
IUPAC Name 1-[(1S)-1-phenylethyl]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m0/s1
Standard InChI Key BFLKSSGFEWKBMW-JTQLQIEISA-N
SMILES CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid features a pyrrole core substituted with a chiral 1-phenylethyl group and a carboxylic acid moiety. The stereochemistry at the 1-position distinguishes it from its (R)-enantiomer and related derivatives. Key physicochemical properties are summarized below:

PropertyValue
IUPAC Name(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
Exact Mass215.095 g/mol
PSA (Polar Surface Area)42.23 Ų
LogP (Partition Coefficient)2.43

These values, derived from analogous pyrrole-2-carboxylic acid derivatives , highlight the compound’s moderate hydrophobicity and potential for biological membrane permeability. The carboxylic acid group enhances solubility in polar solvents, while the aromatic phenylethyl moiety contributes to lipophilicity.

Synthesis and Characterization

Synthetic Routes

The synthesis of (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid can be extrapolated from methods used for structurally related compounds. A plausible route involves the alkylation of pyrrole-2-carboxylic acid derivatives with (S)-1-phenylethyl bromide. For example, a modified procedure based on the benzylation of methyl pyrrole-2-carboxylate could be adapted:

  • Alkylation:
    Methyl pyrrole-2-carboxylate reacts with (S)-1-phenylethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic substitution to introduce the chiral phenylethyl group.

    Methyl pyrrole-2-carboxylate+(S)-1-phenylethyl bromideNaH, DMFMethyl (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylate\text{Methyl pyrrole-2-carboxylate} + \text{(S)-1-phenylethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Methyl (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylate}
  • Hydrolysis:
    The methyl ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For instance, treatment with aqueous ammonium chloride or lithium hydroxide (LiOH) in tetrahydrofuran (THF) facilitates ester cleavage:

    Methyl (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylateLiOH, THF(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid+CH₃OH\text{Methyl (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylate} \xrightarrow{\text{LiOH, THF}} \text{(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid} + \text{CH₃OH}

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would confirm the substitution pattern and chirality. The phenylethyl group’s protons are expected to resonate as a multiplet (δ 7.2–7.4 ppm), while the pyrrole protons appear between δ 6.2–7.0 ppm .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 215.095 would verify the molecular formula.

  • Chiral HPLC: To resolve the (S)-enantiomer from the (R)-form, chiral stationary phases (e.g., amylose or cellulose derivatives) are employed.

Applications in Medicinal Chemistry

Chiral Building Blocks

The (S)-configuration makes this compound a valuable chiral building block for synthesizing enantiomerically pure drugs. For instance, it could serve as a precursor to protease inhibitors or kinase modulators.

Prodrug Development

Ester prodrugs of (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid may improve oral bioavailability. Methyl or ethyl esters, hydrolyzed in vivo, could enhance absorption while maintaining therapeutic efficacy.

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